N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by substitutions at the N4 and N6 positions. The N4 group is a 3,4-dimethylphenyl moiety, while the N6 substituent is a 3-(1H-imidazol-1-yl)propyl chain. The imidazole moiety may enhance hydrogen-bonding interactions with biological targets, while the dimethylphenyl group contributes to lipophilicity and steric bulk .
Propriétés
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-N-(3-imidazol-1-ylpropyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8/c1-13-4-5-15(10-14(13)2)23-17-16-11-22-26-18(16)25-19(24-17)21-6-3-8-27-9-7-20-12-27/h4-5,7,9-12H,3,6,8H2,1-2H3,(H3,21,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZHZSLSSMKJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCCCN4C=CN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases implicated in cancer and other diseases. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure
The compound can be structurally represented as follows:
- Core Structure : Pyrazolo[3,4-d]pyrimidine
- Functional Groups :
- Imidazolyl propyl chain
- Dimethylphenyl substituent
This unique structure contributes to its interaction with biological targets, particularly kinases.
Kinase Inhibition
Recent studies have highlighted the compound's potential as a casein kinase 1 (CK1) inhibitor. CK1 plays a critical role in various cellular processes, including cell cycle regulation and apoptosis. Aberrant CK1 activity is linked to cancer and neurological disorders. The compound was found to exhibit significant inhibitory activity against CK1, with IC50 values indicating its potency in cellular assays .
Anti-Cancer Properties
The compound was evaluated for its anti-proliferative effects against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). Notably, it demonstrated promising results with IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells. These results suggest that the compound may induce apoptosis and inhibit cell proliferation effectively .
Flow cytometric analyses revealed that the compound can induce apoptosis by increasing the BAX/Bcl-2 ratio, leading to enhanced cell death in cancer cells. Additionally, it was shown to arrest the cell cycle at the S and G2/M phases, further contributing to its anti-cancer efficacy .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of the compound with its target proteins. The results indicated favorable binding affinities with both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), which is a pivotal target in cancer therapy .
Table of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| CK1 Inhibition | CK1 | 78 | |
| Anti-proliferative | A549 | 8.21 | |
| Anti-proliferative | HCT-116 | 19.56 | |
| Apoptosis Induction | BAX/Bcl-2 Ratio | Increased |
Research Findings
- Discovery of New Derivatives : Research has focused on optimizing derivatives of pyrazolo[3,4-d]pyrimidine to enhance their biological activity. The introduction of various substituents has been shown to improve their potency as kinase inhibitors .
- In Vivo Studies : While most studies have been conducted in vitro, preliminary in vivo analyses are underway to assess the pharmacokinetics and therapeutic potential of these compounds in animal models.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations at N4 and N6 Positions
Key structural analogs differ in substituent chemistry, which critically influences pharmacological and physicochemical properties.
*Estimated based on analogous structures.
Pharmacological and Physicochemical Insights
- Imidazole vs. Methoxypropyl (N6 Substituents): The imidazole group in the target compound may confer stronger interactions with polar residues in enzyme active sites compared to the methoxypropyl group in . However, methoxypropyl derivatives exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation .
- Dimethylphenyl vs.
- Solubility Trends: Compounds with smaller N6 substituents (e.g., ethyl or isopropyl) show higher aqueous solubility (e.g., 0.5 µg/mL for the ethyl derivative in ), whereas bulkier groups like imidazolylpropyl may reduce solubility, necessitating formulation optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
